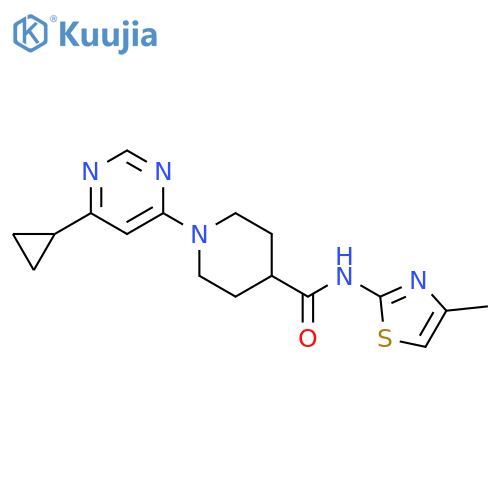

Cas no 1790196-99-4 (1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide)

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

-

- インチ: 1S/C17H21N5OS/c1-11-9-24-17(20-11)21-16(23)13-4-6-22(7-5-13)15-8-14(12-2-3-12)18-10-19-15/h8-10,12-13H,2-7H2,1H3,(H,20,21,23)

- InChIKey: PPHDSBJDPAMZLE-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC(C3CC3)=NC=N2)CCC(C(NC2=NC(C)=CS2)=O)CC1

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6259-0421-4mg |

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

1790196-99-4 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6259-0421-1mg |

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

1790196-99-4 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6259-0421-2μmol |

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

1790196-99-4 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6259-0421-2mg |

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

1790196-99-4 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F6259-0421-5mg |

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

1790196-99-4 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6259-0421-3mg |

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

1790196-99-4 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6259-0421-5μmol |

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

1790196-99-4 | 5μmol |

$94.5 | 2023-09-09 |

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide 関連文献

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamideに関する追加情報

1-(6-Cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide: A Comprehensive Overview

1-(6-Cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS No. 1790196-99-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential therapeutic applications, has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.

The cyclopropyl group in the pyrimidine ring and the methyl substitution on the thiazole ring are key structural elements that contribute to the compound's pharmacological profile. These features not only enhance the compound's binding affinity to specific receptors but also improve its metabolic stability and bioavailability. Recent research has highlighted the importance of these structural modifications in optimizing the therapeutic potential of similar compounds.

In terms of its biological activity, 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has shown promising results in various preclinical studies. One of the most notable findings is its potent antiproliferative activity against a range of cancer cell lines. Studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival. For instance, it has been shown to downregulate the expression of cyclin D1 and upregulate p21, leading to cell cycle arrest and apoptosis.

Beyond its antiproliferative effects, 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has also exhibited significant anti-inflammatory properties. In vitro and in vivo studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases. The mechanism behind these anti-inflammatory effects is thought to involve the modulation of nuclear factor-kappa B (NF-kB) signaling, a central regulator of inflammation.

Another area of interest is the compound's neuroprotective activity. Preclinical studies have demonstrated that 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide can protect neurons from oxidative stress and excitotoxicity, which are major contributors to neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are believed to be mediated through its ability to enhance antioxidant defenses and inhibit apoptosis.

The pharmacokinetic properties of 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide have also been extensively studied. Research has shown that it exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. Additionally, the compound has demonstrated low toxicity in animal models, which is a crucial factor for its potential clinical application.

Despite these promising findings, further research is needed to fully understand the mechanisms underlying the biological activities of 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide. Ongoing studies are focused on optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Clinical trials are also being planned to evaluate its safety and efficacy in human subjects.

In conclusion, 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS No. 1790196-99-4) represents a promising candidate for various therapeutic applications due to its unique structural features and diverse biological activities. As research in this area continues to advance, it is likely that this compound will play an increasingly important role in the development of new treatments for cancer, inflammatory diseases, and neurodegenerative disorders.

1790196-99-4 (1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide) 関連製品

- 2165628-81-7(trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol)

- 2137721-43-6(Ethyl 5-bromo-2-(fluorosulfonyl)benzoate)

- 865363-93-5(Islatravir)

- 2715120-05-9(2-amino-6-fluorospiro3.3heptane-2-carboxylic acid)

- 2940951-51-7(2-Ethyloxetane-2-carboxylic acid;lithium salt)

- 1592793-81-1(1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one)

- 862807-14-5((2E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide)

- 98138-19-3(3-methylbutane-1-sulfonamide)

- 1152582-08-5(7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one)

- 2229535-43-5(5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole)